(2R)-2-acetamido-3-[2-amino-4-(4-hydroxyphenoxy)-5-(methanesulfonamido)phenyl]sulfanylpropanoic acid
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Overview
Description
(2R)-2-acetamido-3-[2-amino-4-(4-hydroxyphenoxy)-5-(methanesulfonamido)phenyl]sulfanylpropanoic acid is a complex organic compound with a unique structure that includes multiple functional groups such as amides, amines, phenols, and sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-acetamido-3-[2-amino-4-(4-hydroxyphenoxy)-5-(methanesulfonamido)phenyl]sulfanylpropanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core structure, followed by the introduction of various functional groups through specific reactions such as acylation, sulfonation, and amination. The reaction conditions, including temperature, pH, and solvents, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-acetamido-3-[2-amino-4-(4-hydroxyphenoxy)-5-(methanesulfonamido)phenyl]sulfanylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of the nitro group can produce primary amines.
Scientific Research Applications
(2R)-2-acetamido-3-[2-amino-4-(4-hydroxyphenoxy)-5-(methanesulfonamido)phenyl]sulfanylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which (2R)-2-acetamido-3-[2-amino-4-(4-hydroxyphenoxy)-5-(methanesulfonamido)phenyl]sulfanylpropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s multiple functional groups allow it to engage in various interactions, such as hydrogen bonding and hydrophobic interactions, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Palladium(II) acetate: A compound with similar catalytic properties used in organic synthesis.
2-Fluorodeschloroketamine: A compound with similar structural features used in medicinal chemistry.
Uniqueness
(2R)-2-acetamido-3-[2-amino-4-(4-hydroxyphenoxy)-5-(methanesulfonamido)phenyl]sulfanylpropanoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2R)-2-acetamido-3-[2-amino-4-(4-hydroxyphenoxy)-5-(methanesulfonamido)phenyl]sulfanylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O7S2/c1-10(22)20-15(18(24)25)9-29-17-8-14(21-30(2,26)27)16(7-13(17)19)28-12-5-3-11(23)4-6-12/h3-8,15,21,23H,9,19H2,1-2H3,(H,20,22)(H,24,25)/t15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPPXTHNOPTGSG-HNNXBMFYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC1=CC(=C(C=C1N)OC2=CC=C(C=C2)O)NS(=O)(=O)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSC1=CC(=C(C=C1N)OC2=CC=C(C=C2)O)NS(=O)(=O)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O7S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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